

An In-depth Technical Guide to Sodium 2-methylpropionate-1-13C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium 2-methylpropionate-1-13C**

Cat. No.: **B12311587**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methylpropionate-1-13C is a stable isotope-labeled form of sodium 2-methylpropionate, also known as sodium isobutyrate. In this compound, the carbon atom at the C1 position of the propionate backbone is replaced with its stable, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool in metabolic research and drug development.^[1] Its primary application lies in its use as a tracer to elucidate metabolic pathways and quantify metabolic fluxes within biological systems.^[2] Furthermore, it serves as an internal standard in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of its unlabeled counterpart.^[3] This guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for **Sodium 2-methylpropionate-1-13C**.

Core Properties of Sodium 2-methylpropionate-1-13C

A summary of the key quantitative data for **Sodium 2-methylpropionate-1-13C** is presented below.

Property	Value	Source(s)
Chemical Formula	$C_3^{13}CH_7NaO_2$	[4]
Molecular Weight	111.09 g/mol	[5]
CAS Number	71105-51-6	[6]
Synonyms	Sodium isobutyrate-1- ^{13}C , Sodium 2-methylpropanoate-1- ^{13}C	[5]
Appearance	White Solid	[7]
Melting Point	~254-320 °C (estimated from unlabeled sodium isobutyrate)	[8][9]
Purity	≥95% chemical purity, ≥99 atom % ^{13}C	[5][10]

Spectroscopic Properties

While specific spectra for **Sodium 2-methylpropionate-1- ^{13}C** are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from its unlabeled analogue.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum of unlabeled 2-methylpropanoic acid shows three distinct signals, corresponding to the three different carbon environments in the molecule. [11] For Sodium 2-methylpropionate-1- ^{13}C , a strong, distinct signal for the labeled C1 carbon is expected in the region typical for carboxyl carbons (around 170-185 ppm). The other carbon signals would include one for the C2 methine carbon and one for the two equivalent C3 methyl carbons.[11] Due to the ^{13}C labeling at the C1 position, this signal will be prominent and can be used for tracing studies.

1H NMR Spectroscopy: The 1H NMR spectrum of unlabeled 2-methylpropanoic acid displays three sets of proton signals.[12] A doublet for the six equivalent methyl protons, a septet for the single methine proton, and a singlet for the carboxylic acid proton.[12] The spectrum for the sodium salt would be similar, though the carboxylic proton signal would be absent.

Infrared (IR) Spectroscopy: The IR spectrum of a sodium carboxylate, such as sodium 2-methylpropionate, is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO^-).^[13] These bands typically appear in the regions of $1510\text{-}1650\text{ cm}^{-1}$ (asymmetric) and $1280\text{-}1400\text{ cm}^{-1}$ (symmetric).^[13] Additional bands corresponding to C-H stretching and bending vibrations of the methyl and methine groups will also be present.

Mass Spectrometry (MS): In a mass spectrum, Sodium 2-methylpropionate- $1\text{-}^{13}\text{C}$ will show a molecular ion peak that is one mass unit higher than its unlabeled counterpart due to the presence of the ^{13}C isotope. This mass difference is fundamental to its use as a tracer and internal standard in mass spectrometry-based analytical methods.

Applications in Research and Drug Development

The primary utility of Sodium 2-methylpropionate- $1\text{-}^{13}\text{C}$ stems from its nature as a stable isotope-labeled compound.

Metabolic Flux Analysis (MFA): ^{13}C -MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.^[2] By introducing a ^{13}C -labeled substrate like Sodium 2-methylpropionate- $1\text{-}^{13}\text{C}$ into a biological system, researchers can track the incorporation of the ^{13}C atom into various downstream metabolites.^[1] Analysis of the mass isotopomer distributions in these metabolites by MS or NMR allows for the detailed mapping and quantification of metabolic fluxes.^[2] This is particularly valuable in understanding the metabolic reprogramming that occurs in diseases such as cancer and inborn errors of metabolism.^{[1][14]}

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.^[1] By administering a ^{13}C -labeled version of a drug, its metabolic fate can be traced, and its metabolites can be identified and quantified.^[15] While Sodium 2-methylpropionate- $1\text{-}^{13}\text{C}$ is not a drug itself, it serves as a crucial tool for studying the metabolism of compounds that are structurally related or that influence propionate metabolic pathways.

Quantitative Analysis: As an internal standard, Sodium 2-methylpropionate- $1\text{-}^{13}\text{C}$ is added to biological samples in known amounts for the accurate quantification of endogenous or

exogenous 2-methylpropionate.^[3] Because it is chemically identical to the analyte but has a different mass, it can be distinguished by mass spectrometry, allowing for the correction of sample loss during preparation and variations in instrument response.

Metabolic Fate of 2-Methylpropionate

When introduced into a biological system, propionate (and by extension, 2-methylpropionate) is primarily metabolized in the mitochondria. The metabolic pathway of propionate involves its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via a series of enzymatic reactions. Dysregulation of this pathway is associated with several metabolic disorders.^[14] The use of ¹³C-labeled propionate allows for the detailed investigation of these pathways and the effects of drugs or genetic mutations on them.^[16]

Experimental Protocols

Representative Synthesis of Sodium 2-methylpropionate-1-¹³C

A common method for the synthesis of ¹³C-carboxyl-labeled carboxylic acids involves the use of a Grignard reagent and ¹³C-labeled carbon dioxide. The following is a representative, general protocol.

Materials:

- Isopropyl magnesium bromide (Grignard reagent)
- ¹³C-labeled carbon dioxide (¹³CO₂) gas
- Anhydrous diethyl ether
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

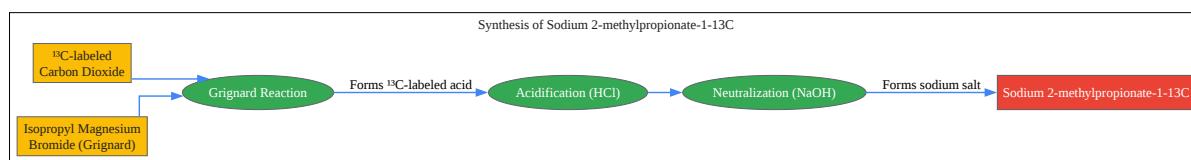
- A solution of isopropyl magnesium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

- The flask is cooled in a dry ice/acetone bath.
- ^{13}C -labeled carbon dioxide gas is bubbled through the stirred Grignard solution. The $^{13}\text{CO}_2$ reacts with the Grignard reagent to form the magnesium salt of 2-methylpropanoic-1- ^{13}C acid.
- The reaction mixture is then quenched by the slow addition of aqueous HCl, which protonates the carboxylate to form 2-methylpropanoic-1- ^{13}C acid.
- The aqueous and organic layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 2-methylpropanoic-1- ^{13}C acid.
- The acid is then neutralized with a stoichiometric amount of sodium hydroxide solution.
- The resulting solution is evaporated to dryness to yield solid Sodium 2-methylpropionate-1- ^{13}C .
- The final product should be purified by recrystallization.

General Protocol for a ^{13}C Metabolic Tracer Experiment

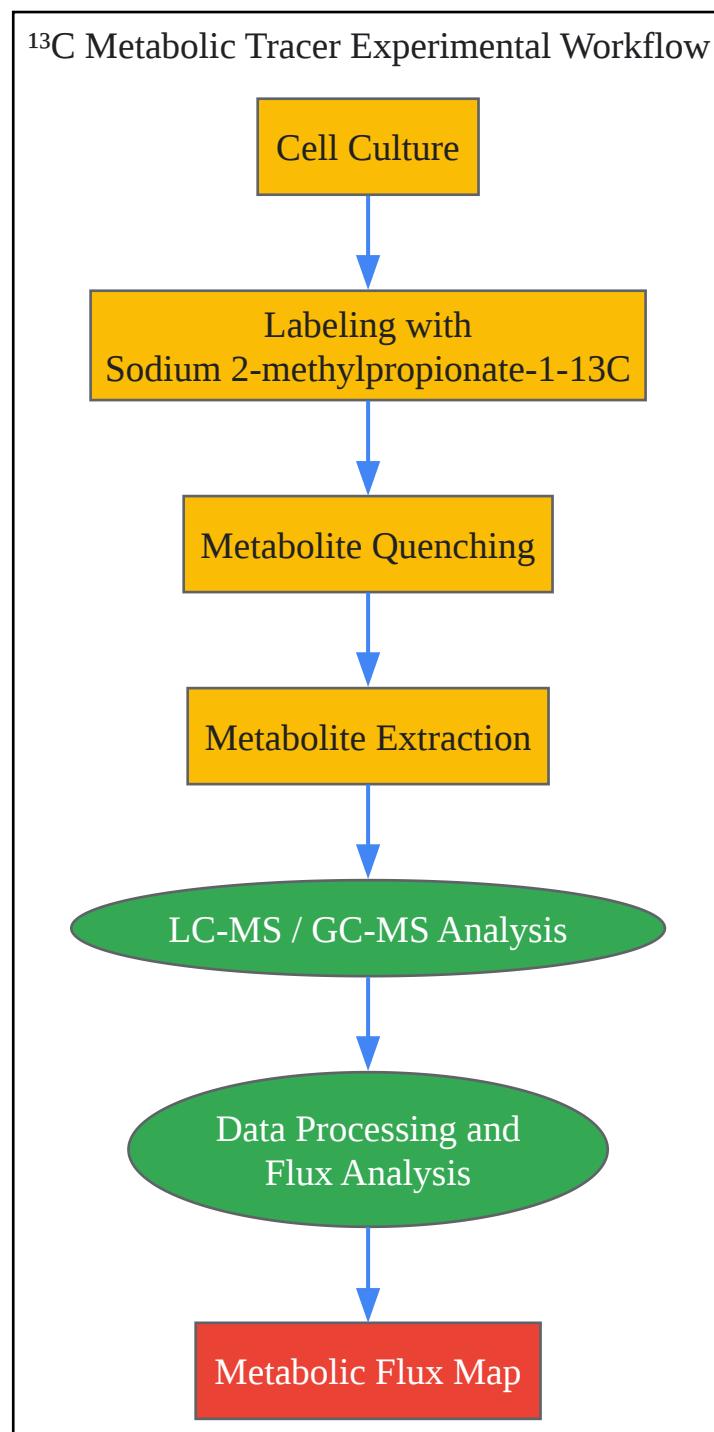
This protocol outlines a general workflow for using Sodium 2-methylpropionate-1- ^{13}C in a cell culture-based metabolic flux analysis experiment.

Materials:

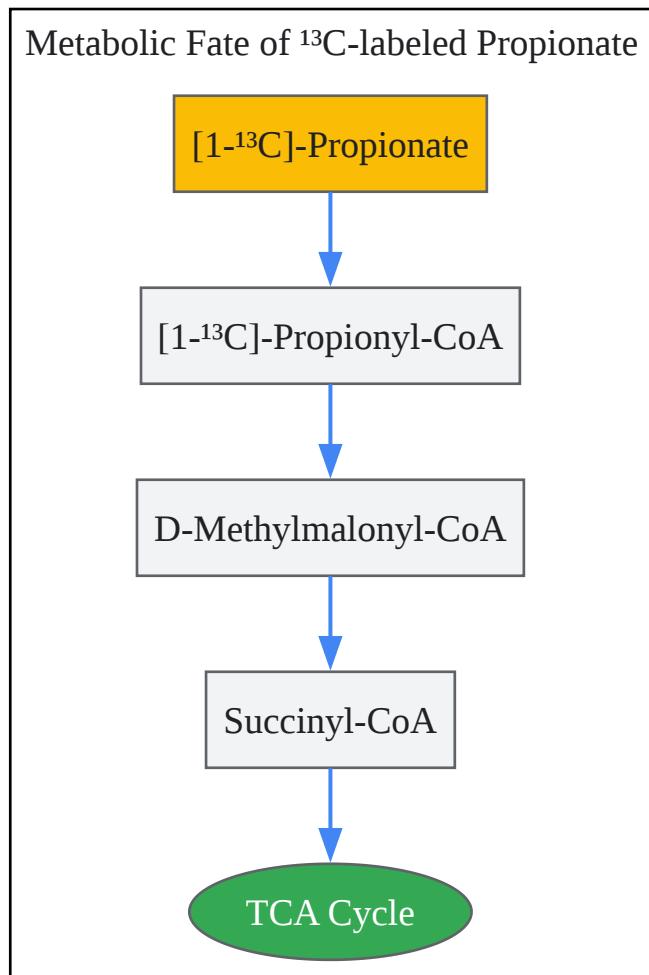

- Cultured cells of interest
- Culture medium depleted of unlabeled sodium propionate
- Sodium 2-methylpropionate-1- ^{13}C
- Quenching solution (e.g., cold methanol)
- Extraction solvent (e.g., methanol/water/chloroform mixture)

- LC-MS or GC-MS system

Procedure:


- Cell Culture: Cells are grown to the desired confluence in standard culture medium.
- Labeling: The standard medium is replaced with a medium containing a known concentration of Sodium 2-methylpropionate-1-¹³C and depleted of unlabeled propionate. Cells are incubated for a specific period to allow for the uptake and metabolism of the labeled substrate.
- Metabolite Quenching and Extraction: The medium is rapidly removed, and the cells are washed with an ice-cold saline solution. Metabolic activity is quenched by adding a cold quenching solution. Metabolites are then extracted from the cells.
- Sample Analysis: The cell extracts are analyzed by LC-MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites.
- Data Analysis: The resulting data is used to calculate the fractional labeling of metabolites and to determine metabolic fluxes using specialized software.

Visualizations


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **Sodium 2-methylpropionate-1-13C**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a ¹³C metabolic tracer study.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of propionate entering the TCA cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Sodium 2-Methylpropionate-1-13C | LGC Standards [lgcstandards.com]
- 7. americanelements.com [americanelements.com]
- 8. wbcil.com [wbcil.com]
- 9. sodium isobutyrate [chemister.ru]
- 10. Sodium 2-Methylpropionate-1-[13C], CasNo.71105-51-6 BOC Sciences United States [bocscichem.lookchem.com]
- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH₃)₂CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH₃)₂CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 14. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. isotope.bocsci.com [isotope.bocsci.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium 2-methylpropionate-1-13C]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12311587#properties-of-sodium-2-methylpropionate-1-13c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com